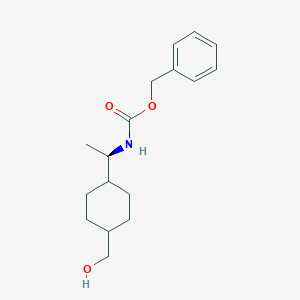

(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate

Description

(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chiral carbamate derivative featuring a cyclohexyl scaffold substituted with a hydroxymethyl group at the 4-position and an ethylcarbamate moiety. This compound is structurally characterized by its benzyl carbamate group, which is commonly employed in organic synthesis as a protective group for amines, enhancing stability and modulating reactivity .

- Activation of intermediates using reagents like N-methylmorpholine (NMM) and isobutyl chloroformate (IBCF) in cold solvents .

- Protection-deprotection strategies, such as benzyloxycarbonyl (Cbz) group incorporation, as seen in related compounds like benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate (CAS: 3999-56-2) .

- Purification via flash column chromatography and characterization by NMR, IR, and mass spectrometry .

Key properties inferred from structurally similar compounds include:

Properties

Molecular Formula |

C17H25NO3 |

|---|---|

Molecular Weight |

291.4 g/mol |

IUPAC Name |

benzyl N-[(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]carbamate |

InChI |

InChI=1S/C17H25NO3/c1-13(16-9-7-14(11-19)8-10-16)18-17(20)21-12-15-5-3-2-4-6-15/h2-6,13-14,16,19H,7-12H2,1H3,(H,18,20)/t13-,14?,16?/m1/s1 |

InChI Key |

XIWBGFUJZKGRBB-VQCLRJIVSA-N |

Isomeric SMILES |

C[C@H](C1CCC(CC1)CO)NC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CC(C1CCC(CC1)CO)NC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- The cyclohexyl moiety bearing the hydroxymethyl group is often prepared via stereoselective hydroxymethylation of cyclohexanone derivatives or via chiral pool synthesis from naturally occurring chiral cyclohexyl precursors.

- The amine intermediate corresponding to (R)-1-(4-(hydroxymethyl)cyclohexyl)ethylamine is prepared or isolated with high stereochemical integrity.

- Benzyl chloroformate (Cbz-Cl) or benzyl isocyanate is used as the carbamoylating agent.

Carbamate Formation

The carbamate group is introduced by reacting the chiral amine intermediate with benzyl chloroformate under mild basic conditions. Typical reaction conditions include:

- Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

- Base: Triethylamine or 4-dimethylaminopyridine (DMAP) as catalyst

- Temperature: 0°C to room temperature

- Time: 4 to 12 hours

This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.

Purification and Characterization

- Purification is generally achieved by silica gel column chromatography using hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures.

- The product is characterized by:

- Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy to confirm stereochemistry and functional groups.

- Infrared (IR) spectroscopy to detect carbamate carbonyl (~1700 cm⁻¹) and hydroxyl (~3350 cm⁻¹) stretches.

- Mass spectrometry (ESI-MS or HRMS) to confirm molecular weight.

- Chiral HPLC to verify enantiomeric purity.

Research Findings and Optimization

Reaction Yields and Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Carbamate formation | Benzyl chloroformate, TEA, DCM, 0–25°C | 75–90 | High selectivity, mild conditions |

| Hydroxymethyl introduction | Formaldehyde, base or acid catalyst | 70–85 | Stereoselective, controlled addition |

| Purification | Silica gel chromatography or recrystallization | >95 purity | Confirmed by HPLC and NMR |

Stereochemical Control

- Use of chiral amine precursors ensures retention of the (R)-configuration.

- Chiral resolution or asymmetric synthesis methods such as enzymatic resolution or chiral auxiliary-mediated synthesis have been reported to enhance enantiomeric excess.

- Computational studies (DFT) have been employed to optimize reaction pathways and predict stereochemical outcomes, reducing trial-and-error in synthesis.

Industrial Scale Considerations

- Continuous flow reactors have been utilized for scaling up carbamate formation to improve reproducibility and safety.

- Protective group strategies are optimized to minimize side reactions and facilitate downstream processing.

- Use of metal-free conditions and environmentally benign solvents is preferred for sustainable production.

Summary Table of Preparation Methods

| Preparation Aspect | Methodology/Conditions | Outcome/Remarks |

|---|---|---|

| Amine precursor synthesis | Stereoselective hydroxymethylation or chiral pool | High enantiomeric purity |

| Carbamate formation | Benzyl chloroformate + base (TEA/DMAP), 0–25°C, DCM/THF | High yield, mild reaction conditions |

| Hydroxymethyl group addition | Formaldehyde addition or reduction of aldehyde intermediate | Controlled stereoselectivity |

| Purification | Column chromatography or recrystallization | >95% purity, confirmed by analytical methods |

| Characterization | NMR, IR, MS, chiral HPLC | Confirmation of structure and stereochemistry |

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The carbamate group can be reduced to form an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation and the specific reagents used.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid, while reduction of the carbamate group would yield an amine.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiviral Activity

Research has indicated that compounds similar to (R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate can exhibit antiviral properties. For instance, modifications of carbamate structures have shown efficacy against viral infections by acting on specific viral enzymes or receptors .

2. CCR5 Antagonism

Studies have explored the structure-activity relationship of carbamates as CCR5 antagonists, which are crucial in HIV therapy. The introduction of hydroxymethyl groups in cyclohexyl derivatives has been associated with enhanced potency and selectivity for CCR5, making them potential candidates for further development in HIV treatment .

Pharmacological Insights

1. Bioavailability Studies

Evaluations of the pharmacokinetics of related compounds have demonstrated that structural modifications can significantly influence bioavailability and metabolic stability. For example, carbamates with specific substituents have shown improved oral availability in preclinical models, indicating a promising pathway for drug formulation .

2. Mechanistic Investigations

Mechanistic studies involving phosphine-catalyzed reactions have highlighted the synthetic utility of carbamates in generating complex molecular architectures. These reactions facilitate the formation of biologically active compounds, showcasing the versatility of (R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate in synthetic biology .

Case Studies

Mechanism of Action

The mechanism of action of ®-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate involves its interaction with specific molecular targets and pathways. For example, carbamate compounds are known to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine at nerve synapses, affecting nerve signal transmission.

Comparison with Similar Compounds

Key Observations:

Structural Impact on Reactivity :

- The hydroxymethyl group in the target compound offers a site for further functionalization (e.g., esterification or oxidation), contrasting with 4-oxocyclohexyl analogs, which are prone to reduction .

- Chirality in the target compound and (R)-Benzyl (1,5-dihydroxypentan-2-yl)carbamate makes them valuable in enantioselective synthesis .

Synthetic Strategies: Compounds like Benzyl (3-hydroxycyclohexyl)carbamate highlight the importance of stereochemical control during hydroxylation steps .

Physical and Spectral Properties :

- NMR shifts : Hydroxymethyl protons typically resonate at δ ~3.5–4.0 ppm (¹H-NMR), while carbamate carbonyls appear at δ ~155–160 ppm (¹³C-NMR) .

- Melting points vary widely; for example, Benzyl (3-hydroxycyclohexyl)carbamate melts at 120–125°C, whereas amorphous analogs (e.g., triazole-containing carbamates) lack defined melting points .

Research Implications and Gaps

- Functional Group Compatibility : The hydroxymethyl group in the target compound may enhance solubility compared to ketone or cyclopropane analogs, but this requires experimental validation.

- Biological Relevance: No direct bioactivity data are provided, though carbamates are widely explored as enzyme inhibitors or prodrugs.

- Synthetic Optimization : Future work could explore Cu-catalyzed click chemistry (as in ) for hybrid structures or deuterated analogs for metabolic studies .

This comparison underscores the versatility of carbamate derivatives in organic and medicinal chemistry, with structural nuances dictating their applicability in diverse research contexts.

Biological Activity

(R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate, a compound with potential therapeutic applications, has drawn attention due to its unique structural features and biological properties. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 321.46 g/mol

The structure features a benzyl group, a hydroxymethyl cyclohexyl moiety, and a carbamate functional group, which contribute to its pharmacological properties.

Table 1: Biological Activity Overview

| Activity Type | Reference Compound | Assay Type | IC50 (µM) | Comments |

|---|---|---|---|---|

| Antiviral | NBD-14091 | HIV-1 Entry Inhibition | 0.75-4.3 | Effective against lab-adapted strains |

| Anticancer | Bleomycin | Cytotoxicity in FaDu Cells | 1.2 | Induces apoptosis in hypopharyngeal tumor cells |

| CCR5 Antagonist | Compound 3 | Ca Assay | 4.5-12 | More potent than other stereoisomers |

Case Study 1: Antiviral Efficacy

In a study evaluating the antiviral efficacy of related compounds, it was found that certain benzyl-substituted carbamates demonstrated significant inhibition of HIV replication in vitro. The mechanism involved blocking the interaction between the virus and CD4+ T cells, effectively reducing viral load in treated cultures .

Case Study 2: Cytotoxic Effects in Cancer Cells

Another investigation assessed the cytotoxic effects of structurally similar compounds on various cancer cell lines. Results indicated that these compounds could induce cell death through mitochondrial pathways, leading to increased apoptotic markers such as caspase activation and PARP cleavage .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of (R)-Benzyl (1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate:

- Absorption : Studies suggest that modifications to increase hydrophilicity can improve oral bioavailability.

- Metabolism : Compounds with similar structures have shown varied metabolic stability in liver microsomes, indicating potential for extensive first-pass metabolism .

- Toxicity : Preliminary toxicity assessments are necessary to determine safe dosage ranges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.